![molecular formula C10H10INO2 B2585064 N-(4-acetylphenyl)-2-iodoacetamide CAS No. 596107-48-1](/img/structure/B2585064.png)
N-(4-acetylphenyl)-2-iodoacetamide
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Overview
Description
“N-(4-acetylphenyl)-2-iodoacetamide” is a chemical compound. It is also known as “4-Acetamidoacetophenone” or "4’-Acetylacetanilide" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yields the (p-CH3CO)C6H4N(PPh2)2 ligand in a good yield . Another study reported a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays .
Chemical Reactions Analysis
A study reported the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .
Scientific Research Applications
- Pd(II) Derivative in Suzuki Cross-Coupling Reaction : N-(4-acetylphenyl)-2-iodoacetamide has been explored as a pre-catalyst in Suzuki cross-coupling reactions. The Pd(II) complex derived from this compound facilitates the coupling of aryl halides with boronic acids, enabling efficient synthesis of biaryl compounds .
- Boronic Acid Interactions : Boronic acids, including N-(4-acetylphenyl)-2-iodoacetamide, interact with diols and strong Lewis bases (such as fluoride or cyanide anions). These interactions find utility in various sensing applications, both homogeneous assays and heterogeneous detection .
- Antibacterial Activity : Derivatives of N-(4-acetylphenyl)-2-iodoacetamide exhibit significant antibacterial activity against Gram-positive bacterium Staphylococcus aureus, Gram-negative bacterium Escherichia coli, and Pseudomonas aeruginosa. These findings highlight its potential as an antimicrobial agent .
- Backbone Ligands : The compound’s direct P–N bond and derivatives are essential in medicinal chemistry. Researchers investigate their structural motifs for herbicidal, antimicrobial, and neuroactive agents. N-(4-acetylphenyl)-2-iodoacetamide could contribute to novel drug development .
Catalysis and Pre-Catalysts
Sensing and Detection
Antimicrobial Properties
Medicinal Chemistry
Safety and Hazards
properties
IUPAC Name |
N-(4-acetylphenyl)-2-iodoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHLGEVVEZBSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-iodoacetamide |
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